8-methyl-4-phenyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one
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Overview
Description
8-METHYL-4-PHENYL-7-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE is a complex organic compound belonging to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a chromenone core substituted with methyl, phenyl, and methoxy groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-METHYL-4-PHENYL-7-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in various solvents, such as tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
8-METHYL-4-PHENYL-7-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the chromenone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives .
Scientific Research Applications
8-METHYL-4-PHENYL-7-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-METHYL-4-PHENYL-7-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromen-2-one derivatives, such as:
- 4-METHYL-7-HYDROXY-2H-CHROMEN-2-ONE
- 6-METHYL-4-PHENYL-2H-CHROMEN-2-ONE
- 7-METHOXY-4-PHENYL-2H-CHROMEN-2-ONE
Uniqueness
The uniqueness of 8-METHYL-4-PHENYL-7-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C27H26O3 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
8-methyl-4-phenyl-7-[(2,3,5,6-tetramethylphenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C27H26O3/c1-16-13-17(2)19(4)24(18(16)3)15-29-25-12-11-22-23(21-9-7-6-8-10-21)14-26(28)30-27(22)20(25)5/h6-14H,15H2,1-5H3 |
InChI Key |
KDANWEMBLRKLQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)COC2=C(C3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)C)C)C |
Origin of Product |
United States |
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